molecular formula C16H21N3O2 B13662149 4-(1-Boc-3-pyrrolidinyl)-1H-indazole

4-(1-Boc-3-pyrrolidinyl)-1H-indazole

Cat. No.: B13662149
M. Wt: 287.36 g/mol
InChI Key: XLDKMBRLXSTDNO-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine ring makes this compound particularly interesting for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Protection with Boc Group: The final step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-3-pyrrolidinyl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The Boc group can be removed under acidic conditions to reveal the active pyrrolidine moiety, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Boc-3-pyrrolidinyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
  • 4-(1-Boc-3-pyrrolidinyl)quinoline
  • 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Uniqueness

4-(1-Boc-3-pyrrolidinyl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the Boc-protected pyrrolidine ring further enhances its versatility in synthetic applications.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-(1H-indazol-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-8-7-11(10-19)12-5-4-6-14-13(12)9-17-18-14/h4-6,9,11H,7-8,10H2,1-3H3,(H,17,18)

InChI Key

XLDKMBRLXSTDNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=NNC3=CC=C2

Origin of Product

United States

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